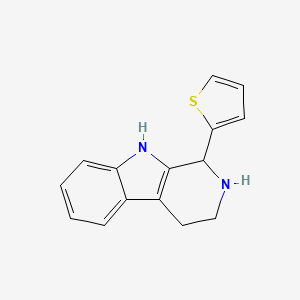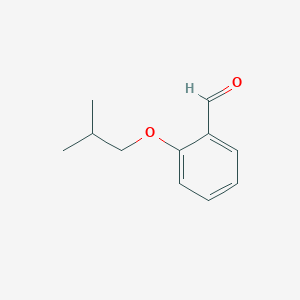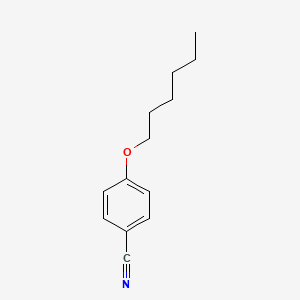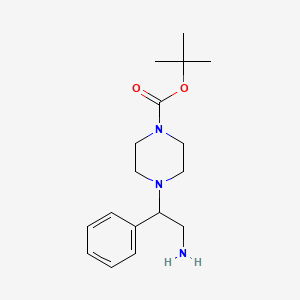
1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline” is a complex organic molecule. The “1-(2-thienyl)” part of the name suggests the presence of a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The “2,3,4,9-tetrahydro-1H-b-carboline” part suggests the presence of a beta-carboline backbone, which is a tricyclic structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For example, a three-step protocol was established for the synthesis of 1-(2-thienyl)-2-(methylamino) propane . The synthetic methodology could potentially be extended to the syntheses of analogous compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The thiophene ring and the beta-carboline backbone would contribute to this complexity .
Scientific Research Applications
Aptamer Development
This compound has been utilized in the development of aptamers through the AEGIS-SELEX process. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. The incorporation of hydrophobic bases like 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds) nucleotides into a random natural nucleotide sequence library can yield aptamers with increased affinity . These aptamers have potential applications in:
Optoelectronic Devices
The photophysical properties of compounds related to 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline have been explored for their use in optoelectronic devices. Specifically, europium(III) complexes bearing 1-(2-thienyl)-1,3-hexanedione as a sensitizer have shown promise in:
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
A compound with a similar structure, 7-(2-thienyl)-7-deazaadenosine (ab61), has been shown to exhibit nanomolar cytotoxic activities against various cancer cell lines due to its efficient phosphorylation in cancer cells . AB61 is incorporated into both DNA and RNA, preferentially as a ribonucleotide . It is also a substrate for both RNA and DNA polymerases in enzymatic assays .
Biochemical Pathways
It is known that thiazole derivatives can affect a wide range of biological pathways . For instance, biotin, a compound containing a thiazole ring, serves as a coenzyme in carboxylation reactions, which are crucial for the natural growth, development, and overall well-being of both humans and animals .
Pharmacokinetics
The average elimination half-life of TCP was found to be 2.1 hours .
Result of Action
The related compound ab61 affects dna damage pathways and protein translation/folding machinery . Large 53BP1 foci were observed in nuclei of AB61-treated cells, indicating DNA damage . Random incorporation of AB61 into RNA blocked its translation in an in vitro assay .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-6,9,15-17H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSTHZLNWEZID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398423 |
Source


|
| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |
CAS RN |
169827-91-2 |
Source


|
| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)
![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)






![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)